molecular formula C9H15N3O4 B1201662 2,4-Bis(2-methoxyethoxy)-1,3,5-triazine CAS No. 72708-10-2

2,4-Bis(2-methoxyethoxy)-1,3,5-triazine

Cat. No.: B1201662
CAS No.: 72708-10-2
M. Wt: 229.23 g/mol
InChI Key: PZONYMJPIICCEY-UHFFFAOYSA-N
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Description

2,4-Bis(2-methoxyethoxy)-1,3,5-triazine (CAS Registry Number: 72708-10-2) is a functionalized 1,3,5-triazine derivative that serves as a valuable synthetic intermediate and building block in advanced materials and chemical research. With the molecular formula C9H15N3O4 and a molecular weight of 229.24 g/mol, this compound features a central 1,3,5-triazine ring core substituted with two hydrophilic 2-methoxyethoxy side chains . The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its electron-deficient nature, which allows for versatile interactions and facile functionalization . The specific inclusion of 2-methoxyethoxy groups is a recognized molecular design strategy to enhance the hydrophilicity and dispersibility of conjugated molecular systems in aqueous media . Research on similar 2-methoxyethoxy-functionalized triazine-containing polymers has demonstrated their significant utility in visible-light-driven photocatalysis, such as for the enhanced degradation of antibiotic pollutants in water . This suggests potential applications for this compound in the development of novel environmental remediation materials. Furthermore, substituted 1,3,5-triazines are widely investigated for their diverse biological activities, including potential antiviral and anticancer properties, making them key scaffolds in pharmaceutical research . As a functional monomer, this compound can contribute to the development of polymers with tailored properties for optoelectronics, including photo- and electroluminescent materials . This compound is supplied For Research Use Only. It is intended for use by qualified laboratory researchers and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

72708-10-2

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

2,4-bis(2-methoxyethoxy)-1,3,5-triazine

InChI

InChI=1S/C9H15N3O4/c1-13-3-5-15-8-10-7-11-9(12-8)16-6-4-14-2/h7H,3-6H2,1-2H3

InChI Key

PZONYMJPIICCEY-UHFFFAOYSA-N

SMILES

COCCOC1=NC(=NC=N1)OCCOC

Canonical SMILES

COCCOC1=NC(=NC=N1)OCCOC

Synonyms

2,4-bis(O-methoxy(polyethyleneglycol))-6-chloro-s-triazine
2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine
2,4-BMPCT
activated-PEG(2)

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2,4 Bis 2 Methoxyethoxy 1,3,5 Triazine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2,4-Bis(2-methoxyethoxy)-1,3,5-triazine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular framework and the identity of the substituent chains.

The ¹H and ¹³C NMR spectra of this compound are simplified due to the molecule's C₂ symmetry. The two 2-methoxyethoxy substituents are chemically equivalent, as are the C4 and C6 positions of the triazine ring.

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the single proton on the triazine ring (H6) and the three different types of protons in the two identical side chains (-OCH₂-, -CH₂O-, and -OCH₃). The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

The ¹³C NMR spectrum is anticipated to display five signals: two for the non-equivalent carbons of the triazine core (C2 and C4/C6) and three for the carbons of the methoxyethoxy side chains. The carbon atoms of the triazine ring resonate at very low field (typically >160 ppm) due to the strong deshielding effect of the three ring nitrogens. chemicalbook.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift increments and data from analogous alkoxy-substituted triazines.

Assignment ¹H NMR ¹³C NMR
δ (ppm), Multiplicity δ (ppm)
Triazine Ring
C2-~171.5
C4, C6-~172.8
H6~8.5, s-
Substituent Chain
-O-C H₂-~4.5, t~68.5
-C H₂-O-~3.8, t~71.0
-O-C H₃~3.4, s~59.0

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity between the triazine core and the substituent chains. nih.govmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment would definitively link the proton assignments in Table 1 to their corresponding carbon signals. For example, the triplet at ~4.5 ppm would show a cross-peak with the carbon signal at ~68.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range couplings (typically over 2 or 3 bonds) between protons and carbons, which is critical for mapping the molecular skeleton. Key expected correlations for this compound include:

A correlation between the protons of the -OCH₂- group (~4.5 ppm) and the C4/C6 carbons of the triazine ring (~172.8 ppm). This three-bond (³J_CH_) correlation is crucial evidence that the substituent is attached to the triazine ring via an oxygen atom.

Correlations between the protons of one methylene (B1212753) group and the carbon of the adjacent methylene group within the ethoxy linker, confirming the structure of the side chain.

A correlation between the methoxy (B1213986) protons (-OCH₃) at ~3.4 ppm and the adjacent methylene carbon (-CH₂O-) at ~71.0 ppm.

Table 2: Key Expected HMBC Correlations

Proton (¹H) Correlated Carbon (¹³C) Significance
-O-CH ₂- (~4.5 ppm)C4/C6 (~172.8 ppm)Confirms substituent-ring connectivity
-O-CH ₂- (~4.5 ppm)-C H₂-O- (~71.0 ppm)Confirms ethoxy linkage
-CH ₂-O- (~3.8 ppm)-O-C H₂- (~68.5 ppm)Confirms ethoxy linkage
-O-CH ₃ (~3.4 ppm)-C H₂-O- (~71.0 ppm)Confirms methoxy-ethoxy linkage

For substituted triazines, restricted rotation around the bond connecting the ring to the substituent can lead to the existence of distinct conformers, or rotamers. tdx.cat While this phenomenon is well-documented for amino-substituted triazines due to the partial double-bond character of the C-N bond, it can also occur with alkoxy substituents.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can probe these conformational exchange processes. unibas.it At room temperature, rotation around the C(triazine)-O bonds may be fast on the NMR timescale, resulting in sharp, averaged signals as presented in Table 1. However, upon cooling, this rotation could slow sufficiently to allow for the observation of separate signals for different rotamers, leading to peak broadening and eventual splitting into multiple sets of signals. tdx.cat The energy barrier for this rotation could be determined through coalescence temperature analysis or full line-shape analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the characteristic vibrations of the functional groups within the molecule. epequip.com For this compound, the spectra are dominated by vibrations of the triazine ring and the ether linkages of the side chains.

Triazine Ring Modes: The 1,3,5-triazine (B166579) ring exhibits several characteristic vibrations. Strong bands in the FT-IR spectrum, typically in the 1600-1400 cm⁻¹ region, are due to C=N and C-N stretching modes. A characteristic ring "breathing" or quadrant stretching mode often appears as a sharp, strong band in the Raman spectrum, typically around 800 cm⁻¹. rsc.orgresearchgate.net

Substituent Modes: The C-O-C stretching vibrations of the ether linkages are expected to produce strong, characteristic bands in the FT-IR spectrum, typically in the 1250-1050 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methylene and methyl groups will be observed around 2950-2850 cm⁻¹.

Table 3: Predicted Principal Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity (FT-IR) Expected Intensity (Raman)
2950-2850C-H stretch (aliphatic)MediumMedium
1560-1540Triazine ring stretch (C=N)StrongMedium
1450-1420Triazine ring stretch (C-N)StrongMedium
1250-1050C-O-C stretch (asymmetric & symmetric)Very StrongWeak
~810Triazine ring breathingMediumStrong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular mass of the compound, allowing for the unambiguous confirmation of its molecular formula, C₉H₁₅N₃O₄. The calculated monoisotopic mass is 229.1062 Da.

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that further support the proposed structure. The molecular ion peak (M⁺˙) at m/z 229 would be observed. Subsequent fragmentation would likely proceed through cleavage of the ether side chains and eventual breakdown of the heterocyclic ring. derpharmachemica.comraco.cat

A primary fragmentation pathway would involve the loss of a methoxyethoxy radical (-•OCH₂CH₂OCH₃), leading to a significant fragment ion. Further fragmentation could occur via:

Cleavage of the C-O bond, losing a methoxy radical (-•OCH₃).

Alpha-cleavage adjacent to the ether oxygen atoms.

Retro-Diels-Alder type fragmentation of the triazine ring, a common pathway for nitrogen heterocycles, leading to the loss of neutral molecules like HCN. researchgate.net

Table 4: Predicted Major Fragments in the EI-Mass Spectrum

m/z Proposed Fragment Ion Neutral Loss
229[C₉H₁₅N₃O₄]⁺˙(Molecular Ion)
198[M - OCH₃]⁺•OCH₃
154[M - OCH₂CH₂OCH₃]⁺•OCH₂CH₂OCH₃
126[C₄H₄N₃O₂]⁺C₅H₁₁O₂
75[CH₂CH₂OCH₃]⁺-
59[CH₂OCH₃]⁺-

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

While solution-state techniques describe the average or dynamic structure, single-crystal X-ray crystallography provides a precise, static picture of the molecule's three-dimensional geometry and its arrangement in the solid state. Although a specific crystal structure for this compound is not publicly available, predictions can be made based on related structures. researchgate.netmdpi.com

The 1,3,5-triazine ring is expected to be essentially planar, with all ring atoms being sp² hybridized. mdpi.com The bond lengths within the ring (C-N) would be intermediate between those of a typical C-N single bond and C=N double bond, reflecting the aromatic character of the heterocycle. The C-O and O-C bond lengths in the side chains would be consistent with standard ether linkages.

The conformation of the flexible methoxyethoxy side chains would be a key feature, likely adopting a staggered arrangement to minimize steric hindrance. In the crystal lattice, molecules would pack to maximize van der Waals forces. While this molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O interactions could influence the packing arrangement. The planar triazine rings could also facilitate π-π stacking interactions between adjacent molecules, a common feature in the crystal packing of aromatic heterocyles. researchgate.net Analysis of analogous structures like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) suggests that such molecules often crystallize in monoclinic space groups like P2₁/n. mdpi.comnih.gov

Analysis of Intramolecular Torsion Angles and Conformational Preferences

Studies on structurally related alkoxy-substituted triazines demonstrate that the conformation of such side chains is a delicate balance of steric hindrance and electronic effects. For instance, in similar dimethoxy-triazine derivatives, the methoxy groups can adopt various conformations, including butterfly or propeller-like arrangements, depending on the other substituents on the triazine ring and the crystal packing forces. nih.gov In the case of this compound, the ether oxygen and terminal methyl group in each side chain introduce additional degrees of rotational freedom.

The key torsion angles that define the conformation of the methoxyethoxy side chains are:

C(triazine)–O–C–C: This angle describes the rotation around the bond connecting the triazine ring to the ethoxy group.

O–C–C–O: This angle defines the orientation of the terminal methoxy group relative to the rest of the side chain.

C–C–O–C(methyl): This describes the rotation of the terminal methyl group.

While specific experimentally determined torsion angles for this compound are not extensively documented in publicly available literature, analysis of analogous structures suggests that the side chains are unlikely to be fully extended and planar due to steric repulsion. Instead, they are expected to adopt a more contorted, staggered conformation to minimize steric strain between the side chains and with the triazine ring itself. The planarity of the central triazine ring is a consistent feature in related structures. researchgate.net

Table 1: Key Torsion Angles in Substituted Triazine Derivatives

Torsion Angle Description Expected Conformation
C(triazine)–O–C–C Rotation of the ethoxy group relative to the triazine ring Non-planar to minimize steric hindrance
O–C–C–O Conformation of the ethylene (B1197577) glycol linker Likely staggered (gauche or anti)

Intermolecular Interactions and Supramolecular Assembly in the Crystalline State

The supramolecular assembly of this compound in the crystalline state is governed by a network of weak intermolecular interactions. The 1,3,5-triazine scaffold is known to be a versatile building block in supramolecular chemistry. rsc.org The nitrogen atoms within the triazine ring are weakly basic and can act as hydrogen bond acceptors.

In the absence of strong hydrogen bond donors, the crystal packing is likely dominated by a combination of:

π–π Stacking Interactions: The electron-deficient triazine rings can stack with one another in a parallel-displaced or T-shaped manner. In related dimethoxy-s-triazines, parallel rings of adjacent molecules have been observed to be separated by approximately 3.4 Å, indicating partial stacking. researchgate.net

Van der Waals Forces: These non-specific interactions between the molecules also contribute to the cohesion of the crystal.

The flexible methoxyethoxy side chains can interdigitate with those of adjacent molecules, leading to an efficiently packed structure. The specific arrangement of molecules will determine the crystal system and space group. For example, a study on 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine revealed a monoclinic crystal system stabilized by intermolecular C–H···O interactions. researchgate.net While the electronic properties of the substituents differ, the general principles of packing and interaction types can be considered analogous.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor/Acceptor Significance in Crystal Packing
π–π Stacking Triazine ring ↔ Triazine ring Likely to be a significant organizing force, promoting layered structures.
C–H···N Hydrogen Bond C-H (side chain) ↔ N (triazine ring) Contributes to linking molecules within layers or in a 3D network.
C–H···O Hydrogen Bond C-H (side chain) ↔ O (side chain) Provides additional stabilization and influences side chain conformation.

Reactivity and Mechanistic Investigations of 2,4 Bis 2 Methoxyethoxy 1,3,5 Triazine

Detailed Reaction Mechanisms of Nucleophilic Substitution on the Triazine Ring System

The most common and practical method for synthesizing substituted 1,3,5-triazines is through the sequential nucleophilic substitution of chlorine atoms from the readily available and inexpensive precursor, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. researchgate.netnih.gov This process is characterized by a significant decrease in the reactivity of the triazine ring with each successive substitution. nih.gov

The mechanism is a nucleophilic aromatic substitution (SNAr). The substitution of the three chlorine atoms is typically controlled by temperature, a property that allows for the synthesis of non-symmetrical derivatives. arkat-usa.org The general rule, which can vary depending on the nucleophile's reactivity, is that the first substitution occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires elevated temperatures. arkat-usa.org

The formation of 2,4-Bis(2-methoxyethoxy)-1,3,5-triazine would involve the substitution of two chlorine atoms on the cyanuric chloride core with the 2-methoxyethoxy nucleophile. After the introduction of the first two alkoxy groups, the triazine ring becomes significantly deactivated, making the substitution of the third chlorine atom more difficult. This deactivation is a direct consequence of the electronic properties of the introduced substituents. researchgate.netnih.gov

Electronic and Steric Influence of Methoxyethoxy Groups on Reaction Rates and Selectivity

The reactivity of the 1,3,5-triazine (B166579) ring is heavily influenced by the electronic and steric nature of its substituents. nih.gov

Steric Effects: The 2-methoxyethoxy group is bulkier than a simple methoxy (B1213986) or ethoxy group. Steric hindrance can play a significant role in directing the position of incoming nucleophiles and affecting reaction rates. In reactions involving substituted triazines, bulky groups can hinder the approach of a nucleophile to adjacent positions on the ring. While specific quantitative data on the steric influence of the methoxyethoxy group on this particular triazine is not prevalent in the literature, computational studies on other substituted triazines have clarified the influence of steric factors in determining reaction outcomes. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of triazine derivatives. rsc.orgnih.gov Such studies can elucidate complex reaction pathways, calculate activation barriers, and model the structures of transition states. For example, DFT molecular dynamics simulations have been used to determine the initial reaction mechanisms for the thermal decomposition of energetic triazine compounds, identifying intermediates and reaction barriers. rsc.org Similarly, computational investigations of the alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) have successfully mapped the decomposition pathway, showing initial deprotonation followed by nitrite (B80452) elimination and ring-opening, with results that align well with experimental data. nih.gov

While computational studies have clarified the roles of electronic and steric factors in the nucleophilic addition to other triazine systems, nih.gov specific modeling of reaction pathways and transition states for this compound is not extensively documented in publicly available literature. A theoretical study on this molecule would be expected to provide valuable insights into:

The preferred sites for nucleophilic attack.

The energy profiles of substitution and degradation reactions.

The influence of the methoxyethoxy groups on the charge distribution within the triazine ring.

The transition state geometries and their corresponding activation energies.

Chemical Stability and Non-Biological Degradation Pathways

The stability of this compound is determined by the resilience of both the heterocyclic triazine core and its ether-linked side chains to environmental or chemical stressors.

Hydrolytic Stability of the Ether Linkages and Triazine Core

The 1,3,5-triazine ring is susceptible to hydrolysis, a process that can be catalyzed by acid or base. Kinetic studies on the hydrolysis of various triazine derivatives, including chloro- and anilino-substituted triazines, indicate that the rate-determining step is typically the nucleophilic attack by water or a hydroxide (B78521) ion on an electron-deficient carbon atom of the ring. rsc.orgrsc.orgrsc.org The rate of hydrolysis is often strongly dependent on pH. researchgate.net

For this compound, the electron-donating nature of the two alkoxy groups increases the electron density of the ring, which would be expected to render it more stable to hydrolysis compared to its chloro-substituted counterparts like cyanuric chloride or dichlorotriazines. rsc.org Dark reactions (hydrolysis in the absence of light) for many triazine herbicides have been observed to be negligible over short experimental periods. csbsju.edu

The degradation could potentially proceed via two main pathways:

Attack on the Triazine Ring: Hydrolysis could lead to the sequential replacement of the methoxyethoxy groups with hydroxyl groups, ultimately leading to the formation of cyanuric acid.

Cleavage of Ether Linkages: The ether bonds within the methoxyethoxy side chains could undergo cleavage under certain hydrolytic conditions, although this is generally less facile than the substitution on the activated triazine ring.

Thermal Decomposition Profiles and Mechanisms in Inert Environments

The thermal stability of triazine derivatives varies widely depending on the nature of their substituents. Studies on energetic triazines, such as those with azido (B1232118) or nitro groups, provide insight into potential decomposition mechanisms, which often involve first-order kinetics and can be initiated by the cleavage of the weakest bond. researchgate.netresearchgate.net For example, the thermal decomposition of 2,4,6-triazidopyrimidine is initiated by the elimination of a nitrogen molecule to form a nitrene intermediate. researchgate.net

While a specific thermal decomposition profile for this compound is not available in the reviewed literature, analysis of related compounds provides a comparative context. The decomposition temperature and mechanism are highly dependent on the attached functional groups.

CompoundDecomposition Temperature (°C)Key Findings / MechanismReference
3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)~252-298Single-step decomposition with mass loss close to 100%. mdpi.com
2,4,6-triazidopyridine (in melt)120-160Obeys first-order kinetics; the only gaseous product is nitrogen. researchgate.net
2,4,6-triazidopyrimidine (in melt)Not specifiedMechanism involves the elimination of N₂ to give a nitrene, followed by polymerization. Unusually high pre-exponential factor in the Arrhenius equation. researchgate.net

Reactivity in Further Functionalization and Cross-Coupling Reactions

While the two methoxyethoxy groups deactivate the triazine ring to further nucleophilic substitution, significant potential for functionalization exists if a suitable leaving group is present at the 6-position. The reactivity of 2-chloro-4,6-dialkoxy-1,3,5-triazines in cross-coupling reactions is well-documented and serves as an excellent model.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have been successfully employed to form new carbon-carbon bonds on the triazine core. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) readily undergoes Suzuki coupling with various aryl boronic acids and Sonogashira coupling with terminal alkynes. researchgate.netresearchgate.net These reactions demonstrate the viability of introducing aryl and alkynyl groups onto a dialkoxy-triazine scaffold.

SubstrateCoupling PartnerReaction TypeCatalyst SystemReference
2-chloro-4,6-dimethoxy-1,3,5-triazineAlk-1-ynesSonogashira(Pd/C)/PPh₃/CuI researchgate.net
6-chloro-2,4-diaminotriazineAryl boronic acidsSuzukiPd(PPh₃)₄ researchgate.net
2-chloro-4,6-dimethoxy-1,3,5-triazineOrganostannanes, Grignard reagentsVarious Pd- or Ni-catalyzedPd or Ni catalysts researchgate.net

These examples underscore that if this compound were synthesized from a precursor like 2-chloro-4,6-bis(2-methoxyethoxy)-1,3,5-triazine, a wide array of functionalities could be introduced at the final position. Furthermore, other synthetic strategies, such as the copper-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides, provide alternative routes to constructing substituted 1,3,5-triazines. rsc.org

Transformations Involving the Methoxyethoxy Substituents

The methoxyethoxy groups attached to the 2 and 4 positions of the 1,3,5-triazine ring are key to the molecule's reactivity profile. These ether linkages can undergo cleavage under specific conditions, leading to the formation of new functionalized triazine derivatives. The reactivity is primarily centered around the ether oxygen atoms and the C-O bonds.

The cleavage of ethers is a well-established transformation in organic synthesis, typically requiring strong acidic conditions. masterorganicchemistry.compressbooks.publibretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.org The general mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.comlibretexts.orgyoutube.com This is followed by a nucleophilic attack by a counter-ion, such as a halide.

For this compound, two potential sites for ether cleavage exist within each substituent: the bond between the triazine ring and the ethoxy group, and the bond between the ethoxy and the terminal methoxy group. The susceptibility of these bonds to cleavage is influenced by the electronic nature of the 1,3,5-triazine ring and the reaction conditions employed. The electron-withdrawing nature of the triazine ring can influence the stability of potential carbocation intermediates. acs.org

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions, such as in the presence of hydrohalic acids (HBr or HI), the methoxyethoxy substituents can be cleaved. The reaction would likely proceed via an SN2 mechanism at the primary carbons of the ethoxy and methoxy groups. masterorganicchemistry.compressbooks.publibretexts.orglibretexts.orgwikipedia.org The first step would be the protonation of one of the ether oxygens. Subsequent nucleophilic attack by a halide ion would lead to the cleavage of a C-O bond.

The relative ease of cleavage of the aryl-ether versus the alkyl-ether bond is an important consideration. In the case of aryl alkyl ethers, the cleavage typically occurs at the alkyl-O bond because the sp2-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack. libretexts.orglibretexts.org While the triazine ring is not aromatic in the same sense as benzene, the C-O bond to the triazine ring is generally stable. Therefore, cleavage is more likely to occur within the methoxyethoxy chain.

A plausible reaction pathway for the acid-catalyzed hydrolysis is detailed in the table below.

StepDescriptionReactantsProductsConditions
1Protonation of the terminal methoxy groupThis compound, H⁺Protonated ether intermediateStrong acid (e.g., HI, HBr)
2Nucleophilic attack and cleavageProtonated ether intermediate, I⁻/Br⁻2,4-Bis(2-hydroxyethoxy)-1,3,5-triazine, Methyl halideHeat
3Further cleavage (optional)2,4-Bis(2-hydroxyethoxy)-1,3,5-triazine, H⁺, I⁻/Br⁻2,4-dihydroxy-1,3,5-triazine, Ethylene (B1197577) dihalideExcess strong acid, prolonged heating

Base-Catalyzed Reactions:

While acid-catalyzed cleavage is more common for ethers, base-catalyzed reactions are also possible, particularly for activated systems. wikipedia.org The alkaline hydrolysis of certain triazine derivatives, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), has been studied and proceeds via deprotonation followed by ring opening. nih.gov However, for this compound, the ether linkages are generally stable to base. Significant transformations of the methoxyethoxy groups under basic conditions are not typically expected unless other reactive functionalities are present on the triazine ring.

Oligomerization and Polymerization Reactivity

The bifunctional nature of this compound, with two reactive ether-containing side chains, makes it a potential monomer for the synthesis of oligomers and polymers. The reactivity of the remaining position on the triazine ring (position 6) and the transformations of the methoxyethoxy groups can be exploited for polymerization reactions.

The synthesis of polymers containing the 1,3,5-triazine unit has been an area of active research, leading to materials with interesting thermal and mechanical properties. rsc.orgresearchgate.net Common strategies for incorporating the triazine moiety into a polymer backbone include polycondensation and addition polymerization reactions.

Polycondensation Reactions:

If the methoxyethoxy groups are first transformed into more reactive functional groups, such as hydroxyl or amino groups, 2,4-disubstituted triazines can act as monomers in polycondensation reactions. For instance, the hydrolysis of the methoxyethoxy groups to diols would yield 2,4-bis(2-hydroxyethoxy)-1,3,5-triazine. This resulting diol could then be reacted with a dicarboxylic acid or a diisocyanate to form polyesters or polyurethanes, respectively.

The table below outlines a potential polycondensation scheme.

Polymerization TypeMonomer 1Monomer 2Resulting Polymer
Polyesterification2,4-Bis(2-hydroxyethoxy)-1,3,5-triazineDicarboxylic acid (e.g., adipic acid)Polyester with triazine units in the backbone
Polyurethane formation2,4-Bis(2-hydroxyethoxy)-1,3,5-triazineDiisocyanate (e.g., MDI, TDI)Polyurethane with triazine units in the backbone

Cross-linking and Network Formation:

Triazine derivatives are often used as cross-linking agents to improve the thermal stability and mechanical properties of polymers. researchgate.net While this compound itself is not a typical cross-linker, it can be functionalized to become one. For example, if the third position on the triazine ring is substituted with a reactive group (e.g., a vinyl or epoxy group), the resulting trifunctional monomer could undergo polymerization to form a cross-linked network. The methoxyethoxy side chains could influence the solubility and processing characteristics of the resulting polymer.

The thermal stability of the resulting polymers would be influenced by the presence of the triazine ring, which is known to enhance char formation and flame retardancy. researchgate.netnih.gov The flexible ether side chains would likely impact the glass transition temperature and mechanical flexibility of the polymer.

Computational and Theoretical Chemistry Studies of 2,4 Bis 2 Methoxyethoxy 1,3,5 Triazine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of triazine compounds. For the analogue 2,4-dimethoxy-1,3,5-triazine (B185806) (DMT), DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have provided a comprehensive understanding of its molecular characteristics. tandfonline.comresearchgate.net

The optimization of the molecular geometry is the first step in any computational study, yielding the most stable three-dimensional arrangement of atoms in the molecule. For DMT, these calculations determine the precise bond lengths, bond angles, and dihedral angles that characterize its ground state. researchgate.net

The electronic structure of DMT has been analyzed through various means, including the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. In DMT, the regions around the nitrogen atoms of the triazine ring and the oxygen atoms of the methoxy (B1213986) groups are identified as areas of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms represent regions of lower electron density. tandfonline.com

Table 1: Selected Optimized Geometrical Parameters for 2,4-dimethoxy-1,3,5-triazine (DMT) based on DFT/B3LYP/6-311++G(d,p) Calculations

ParameterBond Length (Å) / Bond Angle (°)
C-N (in triazine ring)~1.33 Å
C-O~1.35 Å
O-CH3~1.44 Å
N-C-N (in triazine ring)~126°
C-N-C (in triazine ring)~113°
C-O-C~117°
Note: These are representative values and the exact parameters can be found in detailed computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For DMT, the HOMO is primarily localized over the triazine ring and the oxygen atoms of the methoxy groups, indicating that these are the primary sites for electrophilic reactions. The LUMO, on the other hand, is distributed over the triazine ring, suggesting its susceptibility to nucleophilic attack in this region. A smaller HOMO-LUMO gap generally implies higher reactivity. tandfonline.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 2,4-dimethoxy-1,3,5-triazine (DMT)

ParameterEnergy (eV)
EHOMOValue from specific study
ELUMOValue from specific study
Energy Gap (ΔE)Calculated difference
Note: The exact energy values are dependent on the computational method and basis set used.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved. For DMT, DFT calculations have been used to simulate its FT-IR and FT-Raman spectra. researchgate.net

The calculated vibrational frequencies for DMT show good agreement with experimental data, allowing for the confident assignment of characteristic vibrational modes. These include the stretching and bending vibrations of the triazine ring, the C-O and C-H bonds of the methoxy groups, and the various coupling modes. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments for 2,4-dimethoxy-1,3,5-triazine (DMT)

Wavenumber (cm-1)Assignment
~3000C-H stretching
~1550-1400Triazine ring stretching
~1200C-O stretching
~1000C-O-C symmetric stretching
Note: These are approximate ranges and the precise values and full spectral details are available in specialized spectroscopic and computational studies.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

While specific molecular dynamics (MD) simulations for 2,4-Bis(2-methoxyethoxy)-1,3,5-triazine or its simpler analogue, DMT, are not extensively reported in the literature, the general principles of MD can be applied to understand their potential dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

The conformation of a flexible molecule like this compound, with its two methoxyethoxy side chains, would be significantly influenced by the surrounding solvent. In a vacuum or a non-polar solvent, the molecule might adopt a more compact conformation driven by intramolecular forces. In contrast, in a polar solvent, the side chains would likely extend to maximize favorable interactions with the solvent molecules through dipole-dipole interactions and hydrogen bonding (if applicable). MD simulations can track these conformational changes and determine the most probable conformations in different solvent environments.

In solution and in the solid state, molecules of this compound would interact with each other. MD simulations can be used to study these intermolecular interactions, such as van der Waals forces and potential dipole-dipole interactions between the polar triazine ring and the ether linkages. Understanding these interactions is crucial for predicting properties like solubility, miscibility, and the packing of molecules in a crystal lattice. For instance, simulations could reveal the formation of transient dimers or larger aggregates in solution.

Prediction of Non-Biological Chemical Properties and Reaction Energetics

Computational chemistry offers powerful tools for the ab initio prediction of a wide range of non-biological chemical properties of molecules like this compound. These predictions are crucial for understanding the compound's behavior in various chemical environments and for designing synthetic routes or material applications.

Detailed research findings from computational studies on analogous s-triazine derivatives demonstrate the utility of these predictive methods. For instance, DFT calculations are commonly used to optimize the molecular geometry and predict fundamental properties. These calculations can provide insights into the molecule's stability, polarity, and spectral characteristics.

Predicted PropertyDescriptionComputational Significance
Heat of Formation (ΔHf°) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.Indicates the thermodynamic stability of the molecule. A lower heat of formation suggests greater stability.
Dipole Moment (µ) A measure of the net molecular polarity, arising from the charge separation within the molecule.Influences intermolecular forces, solubility in polar solvents, and interactions with electromagnetic fields.
HOMO/LUMO Energies Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic excitation energy. A smaller gap often correlates with higher reactivity.
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.Relates to the compound's ability to act as an oxidizing agent.
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.Indicates the ease with which the compound can be oxidized.
Electrostatic Potential Map A visualization of the electrostatic potential on the electron density surface of the molecule.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions.

In addition to these properties, computational studies are instrumental in predicting reaction energetics. For a substituted triazine like this compound, a primary area of interest is the energetics of nucleophilic aromatic substitution reactions. The 1,3,5-triazine (B166579) ring is inherently electron-deficient and thus susceptible to nucleophilic attack. nih.gov The stepwise substitution of chlorine atoms on a precursor like cyanuric chloride with 2-methoxyethanol (B45455) can be modeled to determine the activation energies and reaction enthalpies for each substitution step. nih.gov Such calculations would confirm the feasibility of the synthesis and help in optimizing reaction conditions by identifying the most stable intermediates and transition states.

Structure-Property Relationship Studies in a Computational Framework

The relationship between the molecular structure of this compound and its chemical properties can be systematically explored using computational methods. The key structural features of this molecule are the electron-deficient 1,3,5-triazine core and the two electron-donating 2-methoxyethoxy side chains.

Computational studies on other alkoxy-substituted triazines provide a basis for understanding these relationships. The ether linkages in the 2-methoxyethoxy groups are expected to have a significant impact on the electronic properties of the triazine ring. The lone pairs on the oxygen atoms of the alkoxy groups can engage in n-π conjugation with the triazine ring, which increases the electron density on the ring compared to an unsubstituted s-triazine. mdpi.com This electronic effect would be observable in calculated properties:

HOMO-LUMO Gap: The electron-donating nature of the 2-methoxyethoxy groups would be predicted to raise the energy of the HOMO and potentially the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted or halogen-substituted triazines. This would suggest increased reactivity and potential for use in materials science applications where specific electronic properties are desired.

Reactivity: An analysis of the calculated electrostatic potential map would likely show increased negative potential around the nitrogen atoms of the triazine ring and positive potential distributed elsewhere, guiding the approach of electrophiles or nucleophiles. The ether side chains, with their flexible nature and additional oxygen atoms, could also influence intermolecular interactions and the material's bulk properties. Studies on related systems show that substituents can modulate the planarity and rigidity of the triazine ring, which in turn affects material performance. rsc.org

Material Performance: For applications in materials science, such as in the development of polymers or coatings, computational models can predict properties like thermal stability and conformational flexibility. For example, the rotational barriers around the C-O bonds connecting the side chains to the triazine ring can be calculated. These conformational dynamics are crucial for understanding how the molecule packs in a solid state and how it might behave as a plasticizer or a component in a polymer matrix.

By systematically modifying the structure in a computational model (e.g., changing the length of the alkoxy chain or the nature of the substituent) and calculating the resulting properties, a clear structure-property relationship can be established. This computational approach allows for the rational design of new triazine derivatives with tailored properties for specific applications, without the need for extensive empirical synthesis and testing.

Applications of 2,4 Bis 2 Methoxyethoxy 1,3,5 Triazine in Advanced Materials Science and Engineering

Monomer for Polymer Synthesis and Architecture Design

The difunctional nature of 2,4-Bis(2-methoxyethoxy)-1,3,5-triazine, with reactive sites on the triazine ring and the terminal ends of the ether chains, allows for its use as a monomer in various polymerization strategies. This versatility enables the creation of polymers with tailored architectures and properties.

While direct experimental studies on the use of this compound in hyperbranched polymers are not extensively documented, its structural characteristics suggest its potential as an AB2-type monomer. The triazine ring can act as a core (B2) to which other monomers can attach, while the two methoxyethoxy groups can be functionalized to provide reactive sites (A). This approach could lead to the formation of highly branched, three-dimensional polymer structures with a high density of functional groups.

In the realm of Covalent Organic Frameworks (COFs), the use of flexible building units is a known strategy to influence the properties of the resulting materials. The flexible ether side chains of this compound can be leveraged to create flexible COFs. For instance, triazine-based trialdehyde linkers with flexible phenoxy groups have been successfully used to synthesize 2D COFs with high surface areas and notable gas sorption and energy storage capabilities. The introduction of such flexible linkers can enhance the photoluminescence efficiency of COFs by mitigating aggregation-caused quenching. Although not yet reported specifically with this compound, its integration into COF structures could lead to materials with tunable porosity and enhanced performance in applications such as catalysis and sensing.

The properties of polymers derived from this compound can be precisely tuned by leveraging the distinct characteristics of its triazine and ether components.

The 1,3,5-triazine (B166579) ring imparts several desirable properties to a polymer backbone:

Thermal Stability: The aromatic and nitrogen-rich nature of the triazine ring contributes to high thermal and chemical stability.

Rigidity: The planar structure of the triazine unit can enhance the rigidity of the polymer chain, influencing its mechanical properties.

Electronic Properties: As an electron-deficient system, the triazine core can act as an electron acceptor, making it suitable for applications in organic electronics.

The methoxyethoxy side chains offer a different set of advantages:

Flexibility: The ether linkages provide conformational flexibility, which can improve the processability and solubility of the resulting polymers. This flexibility can also influence the self-assembly behavior and morphology of the material.

Polarity and Hydrophilicity: The oxygen atoms in the ether chains introduce polarity and can increase the hydrophilicity of the polymer, which is beneficial for applications in biological systems or as ion-conducting materials.

Coordination Sites: The ether oxygens can act as coordination sites for metal ions, opening possibilities for the creation of polymer-metal complexes with catalytic or sensing functionalities.

By strategically combining these features, polymers with a wide range of properties, from rigid and thermally stable to flexible and functional, can be designed. The interplay between the rigid triazine core and the flexible ether side chains allows for fine-tuning of the polymer's morphology, solubility, and performance in specific applications.

Supramolecular Assemblies and Molecular Recognition in Non-Biological Systems

The non-covalent interactions involving the triazine ring and the ether side chains of this compound drive its participation in supramolecular chemistry, enabling the formation of ordered structures and the recognition of specific guest molecules.

While specific studies on the self-assembly of this compound are limited, research on related dialkoxy-substituted triazines can provide insights. The balance between the π-π stacking of the triazine rings and the van der Waals interactions of the alkoxy chains dictates the final supramolecular architecture. The length and nature of the alkoxy chains are known to significantly affect the packing and mesophase behavior of such compounds.

The electron-deficient cavity of the triazine ring and the potential for the ether chains to encapsulate guest molecules make this compound an interesting candidate for host-guest chemistry. The triazine core can interact with electron-rich guest molecules through π-π interactions, while the flexible ether side chains can create a hydrophobic or hydrophilic pocket, depending on the environment, to bind guest molecules.

Although direct host-guest studies with this specific compound are not widely reported, the broader class of triazine-based hosts has been shown to form complexes with various organic molecules. The design of such systems often relies on creating a pre-organized cavity that is complementary in size, shape, and electronic properties to the intended guest molecule. The methoxyethoxy groups of this compound could play a crucial role in pre-organizing the host structure and enhancing guest binding affinity through additional interactions.

Development of Functional Organic and Hybrid Materials

The unique combination of a stable triazine core and functionalizable ether side chains in this compound makes it a versatile component for the creation of a variety of functional organic and hybrid materials.

For example, triazine derivatives are known to be effective crosslinking agents. A triazine-based tribenzaldehyde has been used to create pH- and thermo-responsive chitosan (B1678972) hydrogels for drug delivery applications. The aldehyde groups react with the amino groups of chitosan to form a crosslinked network. Similarly, the functional groups on this compound could be modified to act as crosslinkers for various polymer systems.

Furthermore, the incorporation of this compound into hybrid materials, such as metal-organic frameworks (MOFs) or polymer-nanoparticle composites, could lead to materials with enhanced properties. The triazine and ether moieties can provide binding sites for metal ions or nanoparticles, leading to well-dispersed and stable hybrid materials with applications in catalysis, sensing, and photonics.

Photoactive Materials and Photoinitiators

No research findings were identified that describe the application or properties of this compound as a photoactive material or a photoinitiator. While the broader family of 1,3,5-triazine derivatives has been investigated for such applications, with some showing utility as photoinitiators for polymerization reactions under UV or visible light, specific data for the 2,4-Bis(2-methoxyethoxy) substituted variant is not present in the reviewed literature. For instance, related compounds like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) have been recognized as effective photoinitiators. Furthermore, the functionalization of triazine-cored conjugated polymers with methoxyethoxy groups has been shown to enhance photocatalytic activity in other contexts, but this does not directly pertain to the specified compound.

Advanced Analytical Methodologies Employing Triazine Derivatives Excluding Direct Identification of the Compound Itself

Application of Triazine Scaffolds in the Design of Chemical Sensors

The rigid architecture and electron-deficient nature of the triazine ring, combined with its capacity for tailored functionalization, make it an excellent platform for constructing chemical sensors. researchgate.net Triazine derivatives are utilized in various sensing mechanisms, including fluorescent, electrochemical, and gravimetric detection.

Fluorescent Sensors: Functionalized 1,3,5-triazines are prominent in the design of fluorescent sensors. rsc.org For instance, two-dimensional triazine polymers (2DC3N3) have been synthesized to serve as recyclable fluorescent sensors for detecting mercury ions (Hg(II)) in aqueous solutions. acs.org These materials exhibit a strong fluorescence that is quenched upon binding with Hg(II) ions, a process attributed to photoinduced electron transfer (PET) from the excited triazine sheets to the d-orbitals of the metal cations. acs.org These sensors have demonstrated high selectivity and sensitivity. acs.org Other designs have focused on creating sensors for nitro-containing explosives or developing proton-controlled optical sensors. rsc.org

Electrochemical and Gravimetric Sensors: Covalent triazine frameworks (CTFs) have been investigated as effective electrochemical sensors for hazardous industrial gases such as hydrogen cyanide (HCN), hydrogen sulfide (B99878) (H₂S), and ammonia (B1221849) (NH₃). mdpi.com The high density of nitrogen cavities, controlled porosity, and tunable electronic properties of CTFs provide ideal conditions for the trapping and detection of analytes. mdpi.com

In another approach, molecular imprinting technology has been used to create artificial receptors for triazine-based pesticides. mdpi.com These sensors employ molecularly imprinted polymers (MIPs), often using acrylate (B77674) and methacrylate (B99206) monomers, designed to recognize the triazine structure. mdpi.com The binding of the target analyte is detected using gravimetric transducers, such as a quartz crystal microbalance (QCM), which measures a change in frequency upon analyte adsorption. mdpi.com These sensors have shown reversible responses and selectivity for atrazine (B1667683) and its structural analogs. mdpi.com

Table 1: Performance of Triazine-Based Chemical Sensors
Sensor TypeTarget AnalyteSensing MechanismKey Performance MetricsReference
Fluorescent Polymer (2DC3N3)Hg(II) ionsFluorescence Quenching (PET)Detection Limit: 0.98 nM; Selectivity: >96% acs.org
Molecularly Imprinted Polymer (MIP)Triazine Pesticides (e.g., Atrazine)Gravimetric (QCM)Max. Sensor Response: 546 Hz; LOD: 0.1-0.2 mg/L mdpi.com
Covalent Triazine Framework (C6N6)Industrial Pollutants (HCN, H₂S, NH₃)ElectrochemicalHigh sensitivity due to orbital density shifts upon adsorption mdpi.com
Functionalized 1,3,5-Triazine (B166579)Nitro-explosives, ProtonsFluorescenceDemonstrated application as optical sensors rsc.org

Role of Triazine Derivatives as Stationary Phases or Modifiers in Chromatographic Separations

The ability to introduce a wide variety of functional groups onto the triazine core allows for the synthesis of novel stationary phases with unique selectivity for chromatographic separations. These have been applied in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

In gas chromatography, s-triazine derivatives of tripeptide esters have been developed as chiral stationary phases. capes.gov.br These phases have proven effective in the enantiomeric separation of amines and amino acids, demonstrating the influence of the extended peptide chain linked to the triazine core on chiral recognition. capes.gov.br

In liquid chromatography, the retention behavior of various s-triazine derivatives has been studied extensively on different types of reversed-phase stationary phases, including C18, cyano (CN), and amino (NH₂) phases. globalauthorid.comaminer.org These studies show that the chromatographic behavior is highly dependent on the substituents on the triazine ring and the composition of the mobile phase. globalauthorid.comaminer.org Furthermore, triazine-based materials are themselves used to create stationary phases. Fast HPLC analysis of triazine herbicides has been achieved using columns packed with solid-core particles that have a porous outer layer, such as Accucore C18. thermofisher.com The carbon loading on these materials provides a predominantly hydrophobic interaction mechanism, enabling efficient separation of a broad range of non-polar analytes. thermofisher.com

Table 2: Applications of Triazine Derivatives in Chromatography
Chromatographic TechniqueRole of Triazine DerivativeApplicationKey FindingReference
Gas Chromatography (GC)Chiral Stationary PhaseSeparation of amine and amino acid enantiomerss-Triazine derivatives of tripeptide esters serve as effective novel stationary phases. capes.gov.br
HPLCAnalyteStudying retention behaviorRetention of triazine derivatives is compared on C18, CN, and NH₂ stationary phases. globalauthorid.com
Reversed-Phase TLCAnalyteStudying retention and lipophilicityA correlation was examined between the retention of s-triazines and their octanol-water partition coefficients (log P). aminer.org
Fast HPLCAnalyte/Stationary Phase ComponentSeparation of triazine herbicidesAccucore C18 columns provide good baseline resolution of triazines at low backpressure. thermofisher.com

Utilization in Advanced Sample Preparation Techniques or Reagent Development

The reactivity of the triazine ring, particularly in compounds like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), makes it a versatile building block for creating specialized reagents for analytical applications, including sample preparation and chemical analysis. nih.gov

A significant application is in the development of scavenger agents. Triazine derivatives are widely used in the oil and gas industry as non-regenerating agents for the removal of hydrogen sulfide (H₂S) and mercaptans. wikipedia.org This process is crucial for purifying fluid streams, thereby preventing infrastructure damage and ensuring the quality of the processed hydrocarbons. wikipedia.org

Triazine derivatives also function as specific reagents in colorimetric analysis. For example, 2,4,6-Tri(2-pyridyl)-1,3,5-triazine acts as a tridentate ligand and is employed as a reagent for the spectrophotometric determination of iron. fishersci.at

Moreover, the stepwise and chemoselective reactivity of cyanuric chloride with various nucleophiles (such as amines, alcohols, and thiols) allows it to be used as a trifunctional linker. nih.govsemanticscholar.org This property is exploited to synthesize complex molecular architectures, which can be used to create custom sorbents for solid-phase extraction (SPE) or other advanced sample preparation materials. By attaching specific functional groups to the triazine core, materials with high affinity and selectivity for target analytes can be engineered.

Emerging Research and Future Outlook for 2,4-Bis(2-methoxyethoxy)-1,3,5-triazine

While direct research on this compound in highly specialized, next-generation applications is still emerging, the broader class of 1,3,5-triazine derivatives serves as a robust indicator of its future potential. The symmetrical and stable triazine core is a versatile platform for creating advanced materials. researchgate.net Current research frontiers for triazine-based compounds pave a clear path for the future development and application of this specific molecule.

Q & A

Q. What are the key synthetic methodologies for preparing 2,4-Bis(2-methoxyethoxy)-1,3,5-triazine, and how do reaction conditions impact yield?

The synthesis typically involves nucleophilic substitution on a triazine core. For example, substituting chlorine atoms with methoxyethoxy groups can be achieved using alkoxy precursors under reflux conditions. Evidence from analogous triazine syntheses shows that solvents like DMF or DMSO are effective for facilitating substitutions, with yields influenced by reaction time and temperature. For instance, refluxing in DMF at 125°C with anhydrous sodium carbonate as a base achieved 65% yield in a related triazine derivative synthesis . Prolonged reflux (18 hours) and controlled cooling are critical for crystallization .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Common methods include solvent extraction, vacuum distillation, and recrystallization. For example, after reflux, cooling the reaction mixture in ice water promotes precipitation, followed by filtration and recrystallization using water-ethanol mixtures to obtain pure crystals . In another protocol, ethyl acetate and isopropyl alcohol were used to isolate the product after DMF removal .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization involves melting point analysis, NMR, and mass spectrometry. While direct data for this compound is limited in the evidence, analogous triazines were characterized via melting point ranges (e.g., 141–143°C) and HPLC purity checks . Advanced techniques like FT-IR and X-ray crystallography may further confirm substituent positioning.

Advanced Research Questions

Q. How can researchers optimize substituent patterns on the triazine ring for applications like UV absorption?

Substituent effects on UV absorption can be studied by systematically varying alkoxy or aryl groups. For example, shows that hydroxyaryl and methoxyphenyl groups enhance UV stability in coatings . For this compound, modifying the methoxyethoxy chain length or introducing electron-withdrawing groups could tune absorption spectra. Computational modeling (e.g., DFT) may predict optimal substituents before experimental validation.

Q. How can contradictory yield data in triazine syntheses be resolved?

Discrepancies often arise from solvent polarity, base selection, or reaction duration. For example, using Na₂CO₃ in DMF at 125°C yielded 65% in one study , while K₂CO₃ in DMF at 50°C gave 100% yield in another . Researchers should conduct controlled experiments comparing bases (e.g., Na₂CO₃ vs. K₂CO₃) and solvents (DMF vs. ethanol) while monitoring reaction progress via TLC .

Q. What mechanistic insights guide solvent selection in triazine substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states. used DMSO for an 18-hour reflux to activate hydrazide intermediates , while employed DMF for its high boiling point (125°C) to drive substitutions . Solvent choice also affects purification; DMF’s high polarity necessitates removal via distillation before extraction .

Q. How can researchers mitigate byproduct formation during triazine synthesis?

Byproducts often result from incomplete substitution or side reactions. Strategies include:

  • Using excess alkoxy precursors to ensure complete displacement of leaving groups (e.g., chlorine).
  • Adding catalytic acetic acid to accelerate imine formation, as seen in benzaldehyde coupling reactions .
  • Employing column chromatography or fractional crystallization for challenging separations .

Methodological Tables

Q. Table 1: Comparison of Reaction Conditions for Triazine Derivatives

Parameter
SolventDMSODMFDMF
BaseNoneNa₂CO₃/K₂CO₃Grignard reagent
TemperatureReflux (18 hrs)125°CRoom temperature
Yield65%65–100%70.6%
PurificationWater-ethanol crystallizationEthyl acetate/IPA extractionDistillation & filtration

Q. Table 2: Substituent Effects on Triazine Applications

SubstituentApplicationKey FindingReference
MethoxyphenylUV absorberEnhanced stability in coatings
HydroxyarylPharmaceutical intermediateBioactivity modulation
ChlorinePeptide coupling reagentHigh reactivity in MoAL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.